Enhanced Antibacterial Potency: 2- to 4-Fold MIC Improvement Over Parent Fortimicin A Across Enterobacteriaceae
In a comprehensive head-to-head evaluation against 445 clinical bacterial isolates, 3-O-demethylfortimicin A (compound A49759) demonstrated two- to fourfold greater antibacterial activity than its parent compound, fortimicin A, across the majority of species tested [1]. The compound was active and bactericidal against Enterobacteriaceae, nonfermentative gram-negative bacilli, and Staphylococcus aureus. This quantitative potency advantage establishes a clear differentiation from the parent fortimicin A and provides a measurable basis for selecting ODMF over fortimicin A in susceptibility testing and research applications.
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | Active and bactericidal; 2- to 4-fold more active |
| Comparator Or Baseline | Fortimicin A (parent compound) |
| Quantified Difference | 2- to 4-fold increased activity |
| Conditions | In vitro MIC testing; 445 clinical bacterial isolates including Enterobacteriaceae, nonfermentative gram-negative bacilli, and S. aureus |
Why This Matters
A 2- to 4-fold potency advantage translates to lower required concentrations for equivalent antibacterial effect, which may influence dosing regimens and therapeutic window considerations.
- [1] Jones RN, Thornsberry C, Barry AL, Packer RR, Baker CN, Badal RE. Compound A49759, the 3-O-demethyl derivative of fortimicin A: in vitro comparison with six other aminoglycoside antibiotics. Antimicrob Agents Chemother. 1980 Nov;18(5):773-9. View Source
